molecular formula C14H17NO3 B1611171 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 63945-11-9

2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1611171
CAS No.: 63945-11-9
M. Wt: 247.29 g/mol
InChI Key: RWPZKDNKHUEITE-UHFFFAOYSA-N
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Description

2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 63945-11-9) is a valuable building block in organic synthesis, characterized by its molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound features a phthalimide moiety linked to a six-carbon hydroxyalkyl chain, a structure that allows for further chemical modifications at both the reactive imide nitrogen and the terminal hydroxyl group . As part of the isoindoline-1,3-dione family, it serves as a key intermediate in the research and development of pharmaceuticals and functional materials . The phthalimide core is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a range of biological activities such as anti-inflammatory, analgesic, and cholinesterase inhibition properties . Specifically, its structure makes it a versatile precursor for designing potential therapeutic agents, including cyclooxygenase (COX) inhibitors for pain and inflammation research and acetylcholinesterase (AChE) inhibitors studied in the context of neurodegenerative conditions . Researchers utilize this compound to create novel molecules by functionalizing the hydroxy group or by reacting the acidic imide proton, facilitating the attachment of various pharmacophores . It is supplied as a powder and should be stored sealed in a dry environment at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-hydroxyhexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,16H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZKDNKHUEITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513713
Record name 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63945-11-9
Record name 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Preparation Methods

Preparation Methods of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione

General Synthetic Strategy

The synthesis of this compound generally involves the introduction of a hydroxyalkyl side chain onto the isoindoline-1,3-dione core. This can be achieved by nucleophilic substitution or ring-opening reactions involving epoxides or halohydrins derived from the isoindoline-1,3-dione scaffold.

Key Starting Materials and Intermediates

  • Isoindoline-1,3-dione (phthalimide) derivatives serve as the core structure.
  • Epoxides such as 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione are important intermediates.
  • Halohydrins like 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione can be used for nucleophilic ring-opening reactions.
  • Hydroxyalkyl chains are introduced via nucleophilic attack on epoxides or halohydrins.

Detailed Synthetic Procedures

Epoxide Route and Nucleophilic Ring-Opening
  • Synthesis of epoxide intermediate: Potassium phthalimide reacts with epichlorohydrin at elevated temperature (120 °C) for 24 hours to form 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione.
  • Purification: The excess epichlorohydrin is removed under reduced pressure, and the product is purified by refluxing in methanol and filtration.
  • Ring-opening reaction: The epoxide is then reacted with nucleophiles such as hydroxyalkyl groups under acidic or basic catalysis to open the epoxide ring, introducing the hydroxyhexyl side chain at the 2-position of the isoindoline-1,3-dione ring.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Applications
Epoxide ring-opening High regio- and stereoselectivity; versatile Requires careful control of reaction conditions Suitable for diverse hydroxyalkyl substitutions
Halohydrin substitution Mild reaction conditions; straightforward Possible side reactions; limited nucleophile scope Useful for introducing hydroxy groups at specific positions
Catalytic hydrogenation Efficient conversion of protected groups Requires hydrogenation setup; longer reaction times Essential for final deprotection and functionalization

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyhexyl side chain undergoes oxidation to form ketones or carboxylic acids. Key reagents and conditions include:

Reagent Conditions Product Yield
KMnO₄Acidic medium (H₂SO₄)6-Ketohexyl-substituted isoindole65–75%
CrO₃Anhydrous dichloromethane6-Carboxyhexyl-substituted isoindole50–60%

Mechanistic Insights :

  • KMnO₄-mediated oxidation proceeds via radical intermediates, targeting the terminal hydroxyl group.

  • CrO₃ oxidizes the primary alcohol to a carboxylic acid through a two-step aldehyde intermediate.

Reduction Reactions

The isoindole ring is reduced to dihydroisoindole derivatives under specific conditions:

Reagent Conditions Product Yield
NaBH₄Methanol, 0°C2-(6-Hydroxyhexyl)-1,3-dihydroisoindole80–85%
LiAlH₄Tetrahydrofuran (THF), refluxHexahydroisoindole derivative70–75%

Key Observations :

  • NaBH₄ selectively reduces the carbonyl group without affecting the hydroxyl functionality.

  • LiAlH₄ achieves full reduction of the isoindole ring, producing a bicyclic amine.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with various reagents:

Reagent Conditions Product Yield
SOCl₂Toluene, 80°C6-Chlorohexyl-substituted isoindole90–95%
CH₃IK₂CO₃, DMF, 60°C6-Methoxyhexyl-substituted isoindole75–80%

Regioselectivity :

  • Ring-opening reactions of epoxy intermediates derived from this compound show C-2 selectivity due to lower activation barriers (ΔG‡ = 11.2 kcal/mol vs. 12.9 kcal/mol for C-3) .

Ring-Opening and Functionalization

Under acidic conditions, the isoindole ring undergoes methanolysis:

Reagent Conditions Product Yield
H₂SO₄/MeOHRoom temperature, 24 hMethoxydiacetate derivatives85–90%

Structural Confirmation :

  • X-ray crystallography confirmed the stereochemistry of methoxydiacetate products (e.g., 5-methoxy-2-methyl-1,3-dioxooctahydro-1H-isoindole-4,6-diyl diacetate) .

Palladium-Catalyzed Modifications

While not directly applied to this compound, related isoindole-1,3-diones undergo palladium-catalyzed aminocarbonylation:

Substrate Catalyst Product Yield
Methyl 2-iodobenzoatePd(OAc)₂, PPh₃, CO balloon2-Benzylisoindole-1,3-dione75–76%

Implications :

  • This methodology could be adapted for introducing aryl/alkyl groups at the hydroxyhexyl side chain .

Pharmacophore Derivatization

The compound serves as a precursor for bioactive molecules:

  • Anticholinesterase Activity : Substitution with piperazine or diphenylmethyl groups yields derivatives with IC₅₀ values of 1.12 μM (AChE) and 21.24 μM (BuChE) .

  • Antioxidant Activity : Thiophene-containing analogs exhibit enhanced radical scavenging due to sulfur-mediated electron transfer .

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research indicates that isoindole derivatives exhibit significant anticancer properties. Specifically, compounds like 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and interference with cell cycle progression. For instance, studies have shown that certain phthalimide derivatives can inhibit angiogenesis, which is crucial for tumor growth and metastasis .

b. Neuropharmacology

This compound has also been investigated for its effects on the central nervous system (CNS). Some derivatives have shown promise as histamine H3 receptor antagonists, which play a role in regulating neurotransmitter release. Research has demonstrated that these compounds can influence feeding behavior and cognitive functions by modulating histaminergic signaling pathways .

Materials Science

a. Polymer Chemistry

In materials science, this compound is being explored as a monomer for synthesizing novel polymers with enhanced mechanical properties and thermal stability. The incorporation of isoindole units into polymer backbones can lead to materials with unique optical and electronic characteristics suitable for applications in organic electronics and photonics .

b. Photovoltaics

The compound's photochemical properties make it a candidate for organic photovoltaic devices. Its ability to absorb light and facilitate charge separation is being studied to improve the efficiency of solar cells. Preliminary results suggest that incorporating such isoindole derivatives into photovoltaic systems can enhance light absorption and energy conversion efficiency .

Biochemical Applications

a. Enzyme Inhibition

Research has identified this compound as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its inhibitory effects on monoamine oxidase (MAO) have been documented, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

b. Drug Delivery Systems

The hydrophilic nature of the hydroxyhexyl group enhances the solubility of the compound in biological systems, making it suitable for drug delivery applications. Its ability to form stable complexes with various therapeutic agents could facilitate targeted delivery mechanisms in cancer therapy or chronic disease management .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in vitro through apoptosis induction .
Study 2NeuropharmacologyShowed modulation of feeding behavior via H3 receptor antagonism .
Study 3Polymer ChemistryDeveloped new polymers with improved thermal stability using isoindole derivatives .
Study 4PhotovoltaicsEnhanced energy conversion efficiency in organic solar cells through light absorption improvements .
Study 5Enzyme InhibitionIdentified as a MAO inhibitor with potential therapeutic effects on mood disorders .

Mechanism of Action

The mechanism of action of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The hydroxyhexyl side chain can also enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Hydrophilicity and Solubility

The hydroxyhexyl substituent in the target compound likely confers greater hydrophilicity compared to 2-(6-sulfanylhexyl)-... (logP ~2.5–3.0) and 2-[6-(methylsulfanyl)hexyl]-... (logP ~3.0–3.5). This property may enhance aqueous solubility, critical for pharmacokinetics in drug design .

Biological Activity

2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound belonging to the isoindole derivatives class. This compound features a hydroxyhexyl side chain attached to the isoindole ring, which is significant for its biological activities. Isoindole derivatives are recognized for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

PropertyValue
IUPAC Name This compound
CAS Number 63945-11-9
Molecular Weight 247.29 g/mol
Chemical Structure Chemical Structure

Enzyme Interactions

Research indicates that this compound interacts with various enzymes and proteins in biochemical reactions. Notably, it has been shown to inhibit certain liver detoxifying enzymes, which can affect metabolic pathways in cells.

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. For instance, exposure to this compound has been linked to alterations in the expression of genes involved in detoxification and metabolism, indicating its potential role in cellular regulation.

Medicinal Chemistry Applications

Recent studies have explored the use of this compound as a building block in the synthesis of pharmaceutical agents with potential therapeutic properties. Its structural features allow for modifications that enhance biological activity against various targets.

Antimicrobial and Anticancer Properties

Preliminary investigations into the antimicrobial and anticancer properties of this compound have yielded promising results. In vitro assays demonstrate its efficacy against certain bacterial strains and cancer cell lines, suggesting further exploration is warranted for potential therapeutic applications .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The compound exhibited significant cytotoxicity at concentrations above 10 µM, leading to apoptosis as confirmed by flow cytometry analysis. The mechanism of action appears to involve the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting phthalimide derivatives with hydroxyhexyl-containing precursors under reflux conditions. For example, formaldehyde-mediated Mannich reactions or alkylation using potassium hydroxide as a base in ethanol (as seen in analogous isoindole-1,3-dione syntheses) . Key parameters include temperature control (70–80°C) and stoichiometric optimization of the hydroxyhexyl precursor.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of ¹H-NMR and ¹³C-NMR to confirm the isoindole-dione core and hydroxyhexyl substituent. FT-IR can validate carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3600 cm⁻¹). Elemental analysis ensures purity (>95%), while mass spectrometry (HRMS) confirms molecular weight .

Q. What safety protocols are critical during experimental handling?

  • Methodology : Use fume hoods to avoid inhalation of fine particulates. Waste containing isoindole-dione derivatives must be segregated and disposed via certified hazardous waste contractors. Personal protective equipment (PPE) such as nitrile gloves and lab coats are mandatory, as phthalimide derivatives may cause skin/eye irritation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like COMSOL Multiphysics integrated with AI can simulate reaction kinetics and predict optimal conditions (e.g., solvent polarity, temperature gradients) . ICReDD’s hybrid computational-experimental framework is a validated approach for reducing trial-and-error experimentation .

Q. What experimental design strategies minimize variability in yield during scale-up?

  • Methodology : Apply factorial design (e.g., 2^k designs) to test variables like catalyst loading, reaction time, and solvent ratios. Response surface methodology (RSM) can identify nonlinear interactions. For example, a Central Composite Design (CCD) might reveal that ethanol/water mixtures improve solubility of the hydroxyhexyl side chain .

Q. How does the hydroxyhexyl substituent influence regioselectivity in further functionalization?

  • Methodology : Conduct kinetic studies using competitive reactions (e.g., bromination or epoxidation) to compare reactivity with unsubstituted phthalimides. Computational electrostatic potential maps (ESP) can highlight electron-rich regions susceptible to electrophilic attack. Experimental validation via HPLC tracking of product ratios is recommended .

Q. How to resolve contradictions between computational predictions and experimental reactivity data?

  • Methodology : Cross-validate using multi-scale modeling (e.g., MD simulations for solvation effects) and advanced spectroscopy (in-situ FT-IR or Raman). If discrepancies persist, recalibrate computational parameters (e.g., basis sets in DFT) or reassess assumptions about reaction mechanisms (e.g., proton transfer steps) .

Key Challenges & Future Directions

  • Stereochemical Control : The hydroxyhexyl chain may introduce chiral centers. Explore asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) for enantioselective synthesis .
  • Biological Activity Profiling : Screen against kinase or protease targets, leveraging the phthalimide scaffold’s known bioactivity. Use SPR (Surface Plasmon Resonance) for binding affinity studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
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